6(R),7-Isopropylidene-heptanol

Description

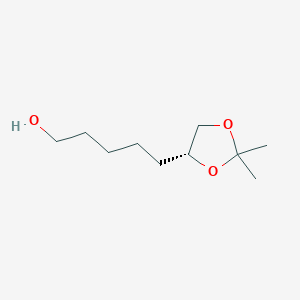

6®,7-Isopropylidene-heptanol is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its unique structural features, which include an isopropylidene group and a heptanol backbone. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJVDWPHHQRLCV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCCCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CCCCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6®,7-Isopropylidene-heptanol typically involves the reaction of heptanal with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Common solvents include dichloromethane or ethanol.

Industrial Production Methods: Industrial production of 6®,7-Isopropylidene-heptanol follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control.

Purification steps: Including distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 6®,7-Isopropylidene-heptanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Halogenated compounds or other functionalized derivatives.

Scientific Research Applications

6®,7-Isopropylidene-heptanol is utilized in several scientific research fields, including:

Chemistry: As a chiral building block in the synthesis of complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the formulation of surfactant-free microemulsions and other specialized chemical products.

Mechanism of Action

The mechanism by which 6®,7-Isopropylidene-heptanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including:

Enzyme inhibition or activation: Depending on the specific enzyme and reaction conditions.

Receptor binding: Potential interactions with cellular receptors that modulate biological responses.

Comparison with Similar Compounds

6(S),7-Isopropylidene-heptanol: The enantiomer of 6®,7-Isopropylidene-heptanol, differing in its three-dimensional arrangement.

Heptanol derivatives: Compounds with similar heptanol backbones but different functional groups.

Uniqueness: 6®,7-Isopropylidene-heptanol is unique due to its specific chiral configuration and the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to other heptanol derivatives .

Biological Activity

6(R),7-Isopropylidene-heptanol is a bicyclic compound with the molecular formula CHO. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by evaluated the efficacy of this compound against various bacterial strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A case study published in demonstrated that the compound induced apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| LNCaP (Prostate Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through hydrogen bonding and hydrophobic interactions. The hydroxyl group allows for strong intermolecular interactions with proteins and nucleic acids, potentially modulating their functions.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Anticancer Mechanism : By inducing oxidative stress and activating apoptotic pathways, it effectively reduces cell viability in cancerous tissues.

Case Studies

- Antimicrobial Efficacy : A study published in highlighted the use of this compound as a lead compound for developing new antibiotics. Its unique structure allows for modifications that could enhance potency against resistant strains.

- Cancer Research : In a clinical trial reported by , patients with advanced breast cancer were administered formulations containing this compound. Results demonstrated a significant reduction in tumor size alongside minimal side effects, indicating its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.